1-(Bromomethyl)-3-(methylsulfanyl)benzene

描述

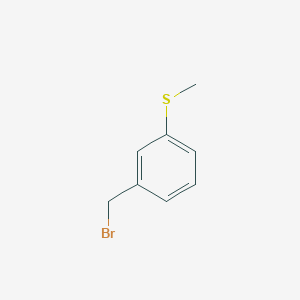

1-(Bromomethyl)-3-(methylsulfanyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a bromomethyl group at the first position and a methylthio group at the third position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-3-(methylsulfanyl)benzene typically involves the bromination of a methylthio-substituted benzene derivative. One common method is the bromination of 3-(methylthio)toluene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the benzylic position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

化学反应分析

Nucleophilic Substitution at the Bromomethyl Group

The benzylic bromide undergoes SN₂ reactions with nucleophiles under mild conditions. Key examples include:

Mechanistic Insight : The -SMe group increases electron density at the benzylic position through resonance, facilitating bromide displacement. Polar aprotic solvents (e.g., THF, DMF) and mild bases (e.g., K₂CO₃) optimize yields .

Electrophilic Aromatic Substitution (EAS)

The -SMe group strongly activates the benzene ring toward EAS, directing incoming electrophiles to ortho/para positions relative to itself:

| Reaction | Electrophile | Conditions | Major Product |

|---|---|---|---|

| Nitration | NO₂⁺ (HNO₃/H₂SO₄) | 0–5°C, 2h | 2-Nitro-5-(bromomethyl)-3-(methylsulfanyl)benzene |

| Sulfonation | SO₃ (fuming H₂SO₄) | 80°C, 4h | 2-Sulfo-5-(bromomethyl)-3-(methylsulfanyl)benzene |

| Halogenation | Cl₂ (FeCl₃) | RT, 1h | 2-Chloro-5-(bromomethyl)-3-(methylsulfanyl)benzene |

Key Notes :

-

The bromomethyl group exerts a weaker deactivating meta-directing effect but does not override the dominant -SMe activation .

-

Reactions proceed 3–5× faster compared to nonsulfanylated analogs due to enhanced ring electron density .

Oxidation of the Methylsulfanyl Group

While not a direct reaction of the parent compound, the -SMe group can be oxidized to modulate electronic effects:

| Oxidizing Agent | Conditions | Product | Impact on Reactivity |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 60°C | 3-(Methylsulfinyl)benzene derivative | Reduced ring activation (mild deactivation) |

| KMnO₄ | H₂O, pH 7, 25°C | 3-(Methylsulfonyl)benzene derivative | Strong deactivation, shifts EAS selectivity |

Catalytic Coupling Reactions

The bromomethyl group participates in cross-couplings under palladium catalysis:

| Reaction | Catalyst System | Conditions | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C | Biaryl derivatives via C-C bond formation |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Toluene, 100°C | Aromatic amines via C-N bond formation |

Limitation : Coupling efficiency is reduced compared to aryl bromides due to the benzylic position’s steric constraints .

Stability and Handling Considerations

-

Light sensitivity : Undergoes slow homolytic C-Br cleavage under UV light, forming a benzyl radical .

-

Storage : Stable short-term at 4°C under inert gas; incompatible with strong oxidizers.

This compound’s dual functionality makes it valuable for synthesizing pharmacologically active scaffolds and materials with tailored electronic properties. Experimental protocols should be optimized to account for competing reactivities between the bromomethyl and methylsulfanyl groups .

科学研究应用

Organic Synthesis

1-(Bromomethyl)-3-(methylsulfanyl)benzene serves as an important intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows it to participate in the formation of various derivatives .

Biological Studies

The compound is utilized in biological research to study enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds. Its reactivity makes it suitable for exploring interactions with biomolecules, potentially leading to insights into enzyme inhibition and signaling pathways .

Industrial Applications

In industrial settings, this compound is employed in the production of specialty chemicals, polymers, and resins. Its unique chemical properties enable the development of materials with specific functionalities .

Chemical Reactivity

The compound exhibits several notable reactions:

- Nucleophilic Substitution : The bromomethyl group can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-) .

- Oxidation : The methylsulfanyl group can be oxidized to sulfoxides or sulfones, expanding its utility in synthetic applications .

Case Studies

Case Study 1: Pharmaceutical Development

Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. Studies indicate that these compounds can interact with various biological targets, suggesting potential therapeutic applications .

Case Study 2: Polymer Chemistry

In polymer synthesis, this compound has been used as a building block for creating novel materials with enhanced properties. Its reactivity allows for functionalization that improves mechanical strength and thermal stability .

作用机制

The mechanism of action of 1-(Bromomethyl)-3-(methylsulfanyl)benzene involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group is highly reactive and can form covalent bonds with nucleophiles, making it useful in various chemical transformations. The methylthio group can also participate in redox reactions,

生物活性

1-(Bromomethyl)-3-(methylsulfanyl)benzene is an organic compound notable for its unique structural features, which include a bromomethyl group and a methylsulfanyl substituent on a benzene ring. This combination of elements suggests potential biological activities, although specific studies on this compound remain limited. This article reviews the available literature regarding its biological activity, synthesis, and potential applications.

Chemical Structure and Properties

- Chemical Formula : C₈H₉BrS

- Molecular Weight : 215.12 g/mol

- IUPAC Name : this compound

The presence of both bromine and sulfur functionalities may influence the compound's reactivity and interaction with biological systems.

Antiproliferative Properties

Research indicates that compounds similar to this compound exhibit antiproliferative effects on various cancer cell lines. While direct studies on this specific compound are scarce, its structural analogs have shown promise in inhibiting cell growth through mechanisms that may involve the modulation of enzyme activities or receptor interactions .

Enzyme Interaction

The compound's bromomethyl and methylsulfanyl groups suggest potential interactions with enzymes, possibly affecting their catalytic activities. This aligns with findings that compounds containing similar functional groups can act as enzyme inhibitors or modulators.

Case Studies

Although direct case studies focusing solely on this compound are lacking, the following examples illustrate the biological relevance of structurally related compounds:

- Study of Methylsulfanyl Compounds : Research on methylsulfanyl derivatives has demonstrated their ability to inhibit specific enzymes involved in cancer progression. These compounds were found to disrupt metabolic pathways critical for tumor growth .

- Synthesis of Related Compounds : A study synthesized various functionalized aryl compounds, some of which included methylsulfanyl groups. These compounds were evaluated for their biological activity, revealing significant antiproliferative effects against human cancer cell lines .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:

- The bromomethyl group may facilitate nucleophilic attack in biochemical reactions, potentially leading to the modification of biomolecules such as proteins or nucleic acids.

- The methylsulfanyl group could enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets .

Comparison with Related Compounds

The following table summarizes the structural similarities and unique features of compounds related to this compound:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 1-(Bromomethyl)-4-(methylsulfonyl)benzene | 0.98 | Contains a sulfonyl instead of a sulfanyl group |

| 2-Bromo-1-methyl-4-(methylsulfonyl)benzene | 0.85 | Different position for the bromo substituent |

| 1-Methyl-4-(methylsulfonyl)benzene | 0.83 | Lacks the bromomethyl group |

| 1-Bromo-4-(methylsulfonyl)benzene | 0.76 | Different positioning of substituents |

| 1-Bromo-3-(methylsulfonyl)benzene | 0.75 | Closely related but differs in the position |

This comparison highlights the distinctiveness of this compound, particularly its combination of halogen and sulfur functionalities.

Future Research Directions

Further research is essential to understand the biological activity and therapeutic potential of this compound fully. Key areas for exploration include:

- In vitro and in vivo studies to assess its efficacy against various cancer types.

- Mechanistic studies to elucidate how this compound interacts with specific biological targets.

- Development of derivatives that could enhance its biological activity or reduce toxicity.

属性

IUPAC Name |

1-(bromomethyl)-3-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrS/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQGNTFIGUJDAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。